(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime
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Overview
Description
(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime is an organic compound with the molecular formula C12H15NO. It is known for its unique structure, which includes a tetrahydronaphthalene ring system attached to an ethanone oxime group.
Preparation Methods
The synthesis of (1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime typically involves the reaction of 6-acetyltetralin with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The mixture is heated under reflux conditions, leading to the formation of the oxime product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of (1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and alter gene expression .
Comparison with Similar Compounds
(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime can be compared with other similar compounds, such as:
6-Acetyltetralin: A precursor in the synthesis of the oxime.
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: A structurally related compound with different substituents on the naphthalene ring.
1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethanone: Another related compound with additional methyl groups .
The uniqueness of this compound lies in its specific oxime functionality, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
7357-12-2 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(NZ)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H15NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h6-8,14H,2-5H2,1H3/b13-9- |
InChI Key |
YHTRKKWEUHAGME-LCYFTJDESA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC2=C(CCCC2)C=C1 |
SMILES |
CC(=NO)C1=CC2=C(CCCC2)C=C1 |
Canonical SMILES |
CC(=NO)C1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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